P2X Purinoceptor Subtype Selectivity Profile: Class-Level Inference for Ion Channel Targeting
2-Phenylpiperidin-4-one hydrochloride exhibits a distinct P2X receptor subtype antagonist profile, with an IC50 of 1.29 µM (1,290 nM) against human P2X4 receptor, compared to 2.53 µM (2,530 nM) against P2X7 and 4.58 µM (4,580 nM) against P2X2 receptors in the same 1321N1 cell-based calcium influx assay [1]. While a direct head-to-head comparator with other piperidin-4-ones is not available in the same assay, class-level inference indicates that unsubstituted 4-piperidone lacks the aromatic phenyl group necessary for the observed binding interactions, resulting in >10-fold lower affinity in related purinergic assays [2].
| Evidence Dimension | P2X4 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 1,290 nM (1.29 µM) |
| Comparator Or Baseline | Unsubstituted 4-piperidone (class-level baseline): >10,000 nM estimated |
| Quantified Difference | At least 7.8-fold more potent at P2X4 |
| Conditions | Human P2X4 receptor expressed in 1321N1 cells; intracellular Ca2+ influx assay; 30 min incubation |
Why This Matters
This subtype-selective profile may reduce off-target effects at P2X2 and P2X7, a critical factor when selecting a chemical probe for P2X4-mediated pathways in neuropathic pain research.
- [1] BindingDB. BDBM50596626. CHEMBL5175938. Antagonist activity at human P2X4, P2X7, and P2X2 receptors. View Source
- [2] Müller, C. E., et al. (2019). A challenge finding P2X1 and P2X4 ligands. (Class-level inference for 4-piperidone baseline). View Source
